Fluorescein (tetraammonium)

Description

Historical Trajectories and Evolution of Fluorescent Dye Research

The journey of fluorescent dyes began in the 19th century, marking a significant leap in the ability of scientists to visualize and understand biological processes. A pivotal moment in this journey was the synthesis of fluorescein (B123965) in 1871 by the German chemist Adolf von Baeyer. researchgate.netfishersci.co.uk This discovery, which involved heating phthalic anhydride (B1165640) and resorcinol, produced a compound that exhibited intense yellow-green fluorescence in alkaline solutions. thermofisher.com Initially named "resorcinphthalein," this molecule, now known as fluorescein, laid the groundwork for the extensive family of xanthene-based fluorescent dyes. fishersci.co.ukthermofisher.com

The early 20th century saw the application of fluorescence microscopy to study the binding of dyes to living cells. researchgate.net However, it was later in the century that the full potential of fluorescent dyes in biological research was realized. The development of derivatives like fluorescein isothiocyanate (FITC) enabled the labeling of proteins and other biomolecules, revolutionizing techniques such as immunofluorescence and flow cytometry. acs.org The evolution continued with the introduction of other dye families like the rhodamines, which offered red-shifted spectra, and the cyanine (B1664457) dyes, known for their photostability and broader emission windows. fishersci.co.ukthermofisher.com These advancements were driven by the increasing demand for more sophisticated tools for multiplex analysis and super-resolution imaging, pushing for dyes with improved brightness, photostability, and water solubility. thermofisher.com

The Foundational Role of Fluorescein as a Benchmark Fluorophore in Contemporary Research

Fluorescein remains a fundamental tool and a benchmark in fluorescence research due to its exceptional photophysical properties, including a high molar absorptivity and excellent fluorescence quantum yield. nih.gov Its derivatives are among the most commonly used fluorescent reagents in biological research. nih.gov The core of fluorescein's utility lies in its xanthene structure, which is the basis for its bright fluorescence. nih.gov

The photophysical characteristics of fluorescein are well-documented and serve as a standard for comparison for newly developed fluorophores.

Table 1: Key Photophysical Properties of Fluorescein

| Property | Value | Conditions |

|---|---|---|

| Absorption Maximum (λabs) | ~494 nm | In water biotium.com |

| Emission Maximum (λem) | ~512 nm | In water biotium.com |

| Molar Extinction Coefficient (ε) | 92,300 cm-1M-1 | At 500.2 nm in basic ethanol (B145695) pjoes.com |

| Fluorescence Quantum Yield (ΦF) | 0.97 | In basic ethanol pjoes.com |

Note: These values can be influenced by the solvent and pH.

This strong fluorescence and well-defined spectral properties make fluorescein and its derivatives invaluable in a multitude of research applications. These include:

Fluorescence Microscopy and Imaging: Used to visualize cellular structures and track the localization of specific proteins and nucleic acids. thermofisher.com

Flow Cytometry: Employed for the detection and analysis of cell populations based on their fluorescent signatures. nih.govthermofisher.com

Immunofluorescence Assays: Utilized to detect and quantify specific antigens in tissues and cells by conjugating the dye to antibodies. thermofisher.com

Enzyme-Linked Immunosorbent Assay (ELISA): Fluorescein is used as a fluorescent conjugate to secondary antibodies for signal detection. biorxiv.org

Despite its widespread use, fluorescein does have limitations, such as pH sensitivity and a relatively high rate of photobleaching. nih.govmdpi.com These characteristics have spurred the development of more robust fluorophores, yet fluorescein's fundamental role as a reference and a building block for more complex probes remains undiminished.

Strategic Research Imperatives and Emerging Avenues for Fluorescein (Tetraammonium) Investigations

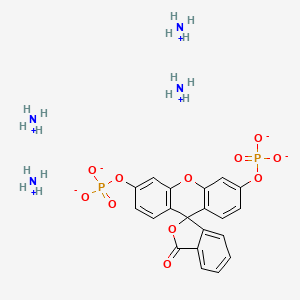

Fluorescein (tetraammonium), specifically in the form of fluorescein diphosphate (B83284), tetraammonium salt (FDP), represents a significant functional evolution of the classic fluorescein molecule. FDP is a non-fluorescent molecule that, upon enzymatic action by phosphatases, is hydrolyzed to the highly fluorescent fluorescein. fishersci.co.ukmedchemexpress.com This "turn-on" fluorescence mechanism is the cornerstone of its utility and directs the strategic imperatives for its future research.

Table 2: Properties of Fluorescein Diphosphate, Tetraammonium Salt (FDP) as a Fluorogenic Substrate

| Property | Description |

|---|---|

| Initial State | Colorless and non-fluorescent fishersci.co.uk |

| Enzymatic Reaction | Hydrolyzed by alkaline phosphatases fishersci.co.uk |

| Product | Strongly fluorescent fluorescein fishersci.co.uk |

| Excitation/Emission of Product | ~490 nm / ~514 nm fishersci.co.uk |

Note: The final fluorescent product is fluorescein, with its characteristic spectral properties.

The primary application of FDP is as a highly sensitive fluorogenic substrate for various phosphatases, including alkaline phosphatase (ALP) and protein tyrosine phosphatases (PTPases). biotium.com This has positioned FDP as a valuable tool in several key research areas, with clear imperatives for future investigations:

High-Throughput Screening (HTS) for Drug Discovery: FDP is considered an excellent substrate for HTS assays aimed at identifying inhibitors of phosphatases, which are important drug targets. biotium.com Future research will likely focus on optimizing FDP-based assays for greater speed, miniaturization, and compatibility with a wider range of automated screening platforms. nih.govbiorxiv.orgrsc.org

Development of Novel Diagnostic Assays: The enzymatic conversion of FDP to a fluorescent product provides a clear and quantifiable signal, making it ideal for diagnostic applications. researchgate.net Research is moving towards the development of rapid, sensitive, and non-invasive diagnostic tests for diseases associated with abnormal phosphatase levels, such as liver and bone disorders. researchgate.net

Advanced Biomedical Imaging: While currently used primarily in in-vitro assays, there is potential for developing FDP-based probes for in-vivo imaging of enzyme activity. nih.govanu.edu.auutexas.edu This would require modifications to enhance cell permeability and target specificity, opening up new avenues for real-time monitoring of disease processes at the cellular and tissue level. researchgate.net

Multiplexed Enzyme Assays: An emerging trend is the development of multiplexed assays that can simultaneously measure the activity of multiple enzymes. nih.gov Future work could involve combining FDP with other fluorogenic substrates that produce spectrally distinct products, allowing for the simultaneous analysis of different phosphatase activities in a single sample.

In essence, the strategic research imperatives for fluorescein (tetraammonium) are centered on leveraging its properties as a superior fluorogenic substrate to create more powerful tools for biomedical research and clinical diagnostics. The focus is on enhancing sensitivity, throughput, and applicability in increasingly complex biological systems.

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetraazanium;(3-oxo-6'-phosphonatooxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O11P2.4H3N/c21-19-13-3-1-2-4-14(13)20(29-19)15-7-5-11(30-32(22,23)24)9-17(15)28-18-10-12(6-8-16(18)20)31-33(25,26)27;;;;/h1-10H,(H2,22,23,24)(H2,25,26,27);4*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPXZSKGRVJMLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OP(=O)([O-])[O-])OC5=C3C=CC(=C5)OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization Strategies of Fluorescein

Rational Design and Synthesis of Fluorescein (B123965) Derivatives for Enhanced Performance

The targeted synthesis of fluorescein derivatives aims to optimize its chemical, fluorescent, and biological characteristics, as well as its suitability for conjugation to other molecules. researchgate.net Key to this is the introduction of various functional groups and linkers to the fluorescein scaffold.

Covalent Conjugation Techniques for Modifying Fluorescein Photophysics and Permeability

Covalent attachment of different chemical moieties to the fluorescein core is a primary strategy to modulate its properties. This involves forming stable chemical bonds between fluorescein and other molecules to create bioconjugates with desired functionalities. tdblabs.se

The use of linker molecules is fundamental in bioconjugation, providing a bridge between fluorescein and a target biomolecule. nih.gov The choice of linker chemistry is crucial as it influences the stability of the conjugate and the photophysical properties of the fluorophore.

One of the most widely used reactive derivatives of fluorescein is fluorescein isothiocyanate (FITC). The isothiocyanate group (-N=C=S) readily reacts with primary amines, such as those found in the lysine (B10760008) residues of proteins, to form a stable thiourea (B124793) linkage. tdblabs.seresearchgate.net This chemistry is extensively used for labeling antibodies and other proteins for applications in flow cytometry and fluorescence microscopy. acs.org While effective, the conjugation process with FITC can be sluggish and may produce by-products. oup.com

To address these limitations, other linker chemistries have been developed. For instance, N-hydroxysuccinimidyl (NHS) esters offer a more efficient reaction with primary amines under mild conditions. nih.govoup.com A notable example is N-hydroxysuccinimidyl-fluorescein-O-acetate, which allows for rapid derivatization with less interference compared to FITC. oup.com The development of branched linkers allows for the attachment of multiple fluorescein molecules to a single point, potentially increasing signal intensity, though this can sometimes lead to self-quenching if the fluorophores are in too close proximity. nih.gov

| Linker/Reactive Group | Target Functional Group | Bond Formed | Key Characteristics |

|---|---|---|---|

| Isothiocyanate (-N=C=S) | Primary Amine (-NH2) | Thiourea | Stable linkage, widely used for proteins, moderately reactive. tdblabs.se |

| N-hydroxysuccinimide (NHS) ester | Primary Amine (-NH2) | Amide | Efficient reaction, mild conditions, less interference than FITC. oup.com |

| Carbamoyl | Amine (-NH2) | Urea | Used for direct labeling of nucleobases in DNA. researchgate.net |

| Oxyamine | Aldehyde/Ketone | Oxime | Used in site-specific antibody conjugation after periodate (B1199274) oxidation. nih.gov |

A significant challenge for using fluorescein in cellular applications is its limited ability to cross cell membranes. To overcome this, an innovative strategy involves the covalent conjugation of fluorescein with superchaotropic boron clusters. These anionic boron clusters have demonstrated the ability to interact with biomolecules and facilitate their translocation across plasma membranes.

Recent research has shown that covalently attaching a chlorinated dodecaborate (B577226) moiety to 6-carboxyfluorescein (B556484) (6-FAM) via a PEG linker significantly enhances the membrane permeability of the fluorescein derivative. This covalent conjugate exhibited more efficient cellular uptake compared to non-covalent mixtures of fluorescein and boron clusters. The covalent approach not only improved membrane permeability but also enhanced water solubility while maintaining low cytotoxicity, highlighting its potential for improving the cellular uptake of hydrophilic molecules.

Non-Covalent Modification Strategies for Modulating Fluorescein Properties

Beyond covalent linkages, non-covalent interactions can also be harnessed to modify the properties of fluorescein. These strategies are often based on supramolecular chemistry principles, such as host-guest interactions. rsc.org

A notable example is the non-covalent functionalization of single-walled carbon nanotubes (SWNTs) with fluorescein-polyethylene glycol (Fluor-PEG). In this system, the aromatic fluorescein moiety adsorbs onto the surface of the carbon nanotube, likely through π-stacking interactions. nih.gov This non-covalent conjugation imparts aqueous solubility to the nanotubes and provides a fluorescent label. Interestingly, the optical properties of the fluorescein, such as its absorbance and fluorescence, become pH-dependent due to its interaction with the nanotube sidewall. nih.gov While the fluorescence of fluorescein is partially quenched upon adsorption to the SWNT, it remains sufficient for applications in cellular imaging and tracking. nih.gov

| Interacting Species | Nature of Interaction | Effect on Fluorescein Properties |

|---|---|---|

| Single-Walled Carbon Nanotubes (SWNTs) | π-stacking | Partial fluorescence quenching, pH-dependent absorbance and fluorescence. nih.gov |

| Crown Ethers | Host-Guest | Changes in emission intensity upon ion binding. rsc.org |

Pre- and Post-Column Derivatization Techniques in High-Performance Liquid Chromatography (HPLC)

In the field of analytical chemistry, particularly in HPLC, derivatization is a crucial technique to enhance the detection of analytes that lack a strong chromophore or fluorophore. actascientific.comsdiarticle4.com Both pre- and post-column derivatization methods utilizing fluorescein-based reagents have been developed to improve sensitivity and selectivity. actascientific.comactascientific.com

Pre-column derivatization involves reacting the analyte with a derivatizing agent before its injection into the HPLC column. academicjournals.org This approach has been successfully used for the analysis of amino acids and oligopeptides using reagents like N-hydroxysuccinimidyl-fluorescein-O-acetate. oup.com This method offers high detection sensitivity in the femtomole range and good selectivity for amino groups. oup.com An advantage of pre-column derivatization is that it can also modify the chromatographic properties of the analyte, potentially improving separation. nih.gov

Post-column derivatization occurs after the separation of analytes on the HPLC column and before they reach the detector. mdpi.com This technique is beneficial as it does not interfere with the chromatographic separation. Fluorescamine is a reagent used in post-column derivatization for the determination of compounds with primary amino groups, such as certain cephalosporin (B10832234) antibiotics. tandfonline.com This method has been shown to be more sensitive than UV detection for these compounds and offers improved selectivity when analyzing complex biological samples like plasma and urine. tandfonline.com While fluorescein itself is less commonly used in post-column derivatization for amines compared to reagents like o-phthalaldehyde (B127526) (OPA) and fluorescamine, the principle of enhancing fluorescence for detection remains a powerful tool. actascientific.comactascientific.com

| Technique | Derivatizing Reagent Example | Analyte Class | Key Advantage | Detection Limit Example |

|---|---|---|---|---|

| Pre-Column | N-hydroxysuccinimidyl-fluorescein-O-acetate | Amino acids, Oligopeptides | High sensitivity, can improve separation. oup.comnih.gov | 0.64 to 12 fmol oup.com |

| Post-Column | Fluorescamine | Primary amines (e.g., Cephalosporins) | No interference with chromatography, improved selectivity in complex matrices. tandfonline.com | ~2x more sensitive than UV detection for certain cephalosporins. tandfonline.com |

Derivatization for Volatility and Peak Shape Improvement in Chromatographic Analyses

The inherent polarity and low volatility of fluorescein present challenges for its analysis by gas chromatography (GC) and can lead to poor peak shapes in high-performance liquid chromatography (HPLC). Chemical derivatization is a key strategy to overcome these limitations by modifying the functional groups of the fluorescein molecule, thereby altering its physicochemical properties.

Gas Chromatography (GC) Derivatization:

To make fluorescein amenable to GC analysis, its polar hydroxyl and carboxylic acid groups must be derivatized to increase volatility and thermal stability. The most common approach is silylation , which involves replacing the active hydrogens in these functional groups with a trimethylsilyl (B98337) (TMS) group.

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS), are used to convert the hydroxyl and carboxyl groups of fluorescein into their corresponding TMS ethers and esters. This derivatization significantly reduces the polarity and increases the volatility of the molecule, allowing it to be analyzed by GC-MS. While detailed experimental procedures for the silylation of fluorescein are not extensively published in peer-reviewed literature, the Human Metabolome Database contains a predicted GC-MS spectrum for a di-TMS derivative of fluorescein, indicating that this is a recognized method for its analysis.

| Derivatization Technique | Reagent(s) | Purpose | Resulting Derivative |

|---|---|---|---|

| Silylation | BSTFA, TMCS | Increase volatility and thermal stability for GC analysis | Trimethylsilyl (TMS) ether/ester |

High-Performance Liquid Chromatography (HPLC) Peak Shape Improvement:

In reversed-phase HPLC, fluorescein can exhibit poor peak shape, such as tailing, due to interactions between its ionizable functional groups and residual silanols on the silica-based stationary phase. welch-us.com This can be addressed through derivatization or the use of mobile phase additives.

Esterification: The synthesis of fluorescein esters, such as fluorescein ethyl ester, by reacting fluorescein with the corresponding alcohol can reduce its polarity and mask the carboxylic acid group, leading to improved retention and peak shape in reversed-phase HPLC. researchgate.netnih.gov

Ion-Pairing Chromatography: The addition of ion-pairing reagents to the mobile phase is a common strategy to improve the peak shape of ionizable analytes like fluorescein. welch-us.comphenomenex.blog These reagents have a hydrophobic part that interacts with the stationary phase and an ionic part that pairs with the charged analyte. For the anionic fluorescein, a cationic ion-pairing reagent, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium), is used. This neutralizes the charge on the fluorescein molecule, reducing undesirable interactions with the stationary phase and resulting in sharper, more symmetrical peaks. phenomenex.blogchromatographyonline.com

| Strategy | Method/Reagent | Mechanism | Effect on Chromatography |

|---|---|---|---|

| Derivatization | Esterification | Reduces polarity and masks the carboxylic acid group | Improved retention and peak symmetry |

| Mobile Phase Additive | Ion-Pairing Reagents (e.g., Tetrabutylammonium salts) | Neutralizes the charge on the fluorescein molecule | Reduces peak tailing and improves peak shape |

Functionalization of Fluorescein for Specific Research Applications

The fluorescein scaffold is highly versatile and can be chemically modified to create probes for a wide range of biological and chemical targets. This functionalization often involves introducing specific recognition moieties that modulate the fluorescence properties of the fluorescein core upon interaction with the target analyte.

The fluorescence of fluorescein is inherently pH-dependent, with its quantum yield increasing significantly in more alkaline conditions. nih.gov This property has been exploited to develop a variety of pH-sensitive probes for biological applications. The strategy often involves modifying the fluorescein structure to tune its pKa to a physiologically relevant range or to create ratiometric sensors that provide more accurate pH measurements. nih.govsilicycle.com

For instance, the introduction of electron-withdrawing or -donating groups to the xanthene ring can alter the pKa of the phenolic hydroxyl groups, thereby shifting the pH range over which the probe is most sensitive. Ratiometric pH probes have been developed by conjugating fluorescein with a pH-insensitive fluorophore. nih.gov In such systems, the ratio of the fluorescence intensities at two different wavelengths changes with pH, providing a more robust measurement that is independent of probe concentration and instrumental parameters. nih.gov

The functionalization of fluorescein has led to the development of a vast array of chemosensors and biosensors for the detection of various analytes, including metal ions, reactive oxygen species (ROS), and enzyme activity.

Metal Ion Sensors: Fluorescein-based sensors for metal ions are typically designed by incorporating a chelating group that selectively binds to the target ion. This binding event alters the electronic properties of the fluorescein core, leading to a change in its fluorescence intensity. For example, fluorescein derivatives functionalized with moieties containing nitrogen, sulfur, or selenium have been synthesized to act as selective chemosensors for silver (Ag+) ions. researchgate.net Similarly, fluorescein-based ligands have been engineered for the detection of intracellular zinc (Zn2+) and copper (Cu2+) ions. nih.govsielc.com

Reactive Oxygen Species (ROS) Probes: To detect ROS, fluorescein is often modified with a reactive group that is selectively cleaved or altered by a specific ROS, leading to a "turn-on" fluorescence response. For example, 2-[6-(4'-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4'-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF) are non-fluorescent fluorescein derivatives that, upon reaction with highly reactive oxygen species like the hydroxyl radical, are converted to the highly fluorescent fluorescein. phenomenex.blog Fluorescein-based probes have also been developed for the detection of hydrogen peroxide. mdpi.com

Enzyme-Activated Probes: Fluorescein derivatives can be designed as "caged" fluorophores that only become fluorescent after being acted upon by a specific enzyme. This is typically achieved by attaching a substrate for the enzyme of interest to the fluorescein molecule in a way that quenches its fluorescence. Enzymatic cleavage of the substrate releases the fluorescein, resulting in a "turn-on" fluorescence signal that can be used to monitor enzyme activity. tcichemicals.com For example, a dual-analyte probe based on fluorescein has been synthesized to detect β-glucosidase and hydrogen peroxide. tcichemicals.com

| Target Analyte | Functionalization Strategy | Sensing Mechanism | Example Probe/Derivative |

|---|---|---|---|

| pH | Introduction of electron-withdrawing/donating groups; conjugation with a pH-insensitive fluorophore | Modulation of pKa; ratiometric fluorescence | Modified fluoresceins with tuned pKa |

| Metal Ions (e.g., Ag+, Zn2+, Cu2+) | Incorporation of selective chelating groups | Chelation-induced fluorescence change | Fluorescein derivatives with N, S, or Se-containing receptors |

| Reactive Oxygen Species (ROS) | Modification with a ROS-cleavable group | "Turn-on" fluorescence upon reaction with ROS | HPF, APF |

| Enzyme Activity | Attachment of an enzyme-specific substrate that quenches fluorescence | Enzymatic cleavage releases fluorescein, restoring fluorescence | Fluorescein-based dual-analyte probe for β-glucosidase and H2O2 |

Fundamental Photophysical and Spectroscopic Investigations of Fluorescein Tetraammonium Systems

Advanced Spectroscopic Characterization Methodologies

The comprehensive understanding of the photophysical behavior of fluorescein (B123965) (tetraammonium) systems relies on a suite of advanced spectroscopic techniques. These methodologies allow for the detailed investigation of the molecule's electronic and structural properties in its ground and excited states, providing insights into the dynamic processes that occur upon photoexcitation.

Time-Resolved Electronic and Vibrational Spectroscopies for Excited State Elucidation

Time-resolved spectroscopic techniques are indispensable for directly observing the transient species and ultrafast events that follow light absorption. By employing pulsed laser sources with durations ranging from femtoseconds to nanoseconds, researchers can monitor the evolution of the excited state population and identify key intermediates and relaxation pathways. sciencedaily.commontana.edu

Femtosecond transient absorption (TA) spectroscopy is a powerful tool for this purpose. In a typical TA experiment, a "pump" pulse excites the molecule to a higher electronic state, and a subsequent, time-delayed "probe" pulse monitors the changes in absorption of the sample. This allows for the tracking of processes such as internal conversion, vibrational relaxation, and intersystem crossing on their natural timescales. osti.gov For fluorescein and its derivatives, TA spectroscopy can reveal dynamics of solvent relaxation and conformational changes in the excited state. osti.gov The instrument response function in these experiments is typically on the order of 100 femtoseconds, enabling the resolution of very rapid processes. osti.gov

Nanosecond emission spectroscopy complements TA by monitoring the fluorescence decay kinetics. Following excitation with a short pulse of light, the fluorescence intensity of fluorescein decays over time as the excited state depopulates. acs.org The rate of this decay is characterized by the fluorescence lifetime (τ), which is sensitive to the molecule's environment and any processes that compete with fluorescence, such as quenching or energy transfer. montana.eduresearchgate.net For instance, the fluorescence lifetime of the fluorescein dianion has been reported to be approximately 4.32 nanoseconds in the absence of excited-state reactions. acs.org Time-resolved fluorescence can be measured using techniques like Time-Correlated Single Photon Counting (TCSPC), which offers high sensitivity and temporal resolution. biorxiv.org

Detailed Analysis of Absorption and Fluorescence Emission Spectra in Varied Environments

The absorption and fluorescence emission spectra of fluorescein are highly sensitive to its surrounding environment, a phenomenon known as solvatochromism. ijcce.ac.irdntb.gov.uamdpi.com This sensitivity arises from changes in the relative energies of the ground and excited states due to interactions between the fluorescein molecule and solvent molecules. Factors such as solvent polarity, hydrogen bonding capability, and pH significantly influence the spectral properties. nih.govsquarespace.com

In aqueous solutions, fluorescein can exist in several ionic forms, including cationic, neutral, monoanionic, and dianionic species, depending on the pH. squarespace.com Each of these forms exhibits distinct absorption and emission spectra. Under basic conditions (pH > 8), the dianionic form predominates, showing a strong absorption maximum around 490 nm and intense fluorescence with a peak near 515 nm. squarespace.com As the pH is lowered, the equilibrium shifts towards the monoanionic, neutral, and cationic forms, leading to changes in the absorption spectra and a quenching of the fluorescence intensity when excited at 490 nm. squarespace.com

The effect of solvent polarity and hydrogen bonding on the spectral properties of fluorescein has been systematically studied. ijcce.ac.irnih.gov For example, the absorption maximum of fluorescein shifts from 484 nm in trifluoroethanol to 520 nm in dimethylsulfoxide. omlc.org Similarly, the fluorescence maximum shifts from 508 nm to 543 nm in the same series of solvents. omlc.org These spectral shifts can be correlated with solvent parameters that describe their hydrogen bond donating and accepting abilities, indicating that hydrogen bonding plays a crucial role in determining the electronic energy levels of the fluorescein dianion. nih.gov

| Solvent | Absorption Maximum (λabs, nm) | Emission Maximum (λem, nm) |

|---|---|---|

| Trifluoroethanol | 484 | 508 |

| Dimethylsulfoxide | 520 | 543 |

| Basic Ethanol (B145695) | 500.2 | - |

| 0.1 M NaOH | 490 | 515 |

Quantitative Fluorescence Measurements and Calibration Techniques

Quantitative fluorescence measurements are essential for many applications and require careful calibration and standardization. arvojournals.org Fluorescein is often used as a reference standard in fluorescence spectroscopy due to its high and well-characterized fluorescence quantum yield. promega.comprotocols.io The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. nih.govuci.edu

The quantum yield of fluorescein is highly dependent on the solvent and pH. For the dianion form in 0.1 M NaOH, the quantum yield is approximately 0.95. squarespace.com In basic ethanol, a quantum yield of 0.97 has been reported. omlc.org The measurement of quantum yields is typically performed using a comparative method, where the fluorescence intensity of the sample is compared to that of a standard with a known quantum yield under identical experimental conditions. uci.edu

For accurate quantitative analysis, it is crucial to establish a calibration curve by measuring the fluorescence intensity of a series of standard solutions of known concentrations. protocols.iodenovix.com The relationship between fluorescence intensity and concentration is linear only at low absorbance values (typically below 0.05) to avoid inner filter effects. omlc.org Several studies have demonstrated the linearity of fluorescein fluorescence over a wide dynamic range, from picomolar to micromolar concentrations. promega.comdenovix.com Standard Reference Materials (SRMs) for fluorescein are available from institutions like the National Institute of Standards and Technology (NIST) to ensure traceability and comparability of measurements across different laboratories. arvojournals.org

| Solvent/Medium | Quantum Yield (ΦF) |

|---|---|

| 0.1 M NaOH | 0.95 |

| Basic Ethanol | 0.97 |

| Ethanol | 0.79 |

Comprehensive Studies of Excited-State Dynamics and Associated Mechanisms

Upon absorption of a photon, fluorescein derivatives can undergo a variety of dynamic processes in the excited state. These processes, which include intramolecular charge transfer and conformational rearrangements, are fundamental to their photophysical properties and are the subject of extensive research. sciencedaily.com

Intramolecular Charge Transfer (ICT) Processes in Fluorescein Derivatives

Intramolecular charge transfer (ICT) is a process where, upon photoexcitation, electron density is redistributed from an electron-donating part of the molecule to an electron-accepting part. u-szeged.humdpi.com In many fluorescent dyes, this charge redistribution leads to a more polar excited state compared to the ground state. This change in dipole moment is responsible for the sensitivity of their fluorescence spectra to solvent polarity. chinesechemsoc.org

In fluorescein, the xanthene core can act as both an electron donor and acceptor, and the electronic transitions have significant charge transfer character. The nature and extent of ICT can be modulated by the solvent environment and by chemical modification of the fluorescein structure. Ultrafast spectroscopic techniques can provide direct evidence of ICT by monitoring the spectral evolution of the excited state. nih.gov For example, a time-dependent red-shift in the transient emission spectrum can indicate the stabilization of a polar ICT state by solvent reorientation.

Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT)

A specific and important type of ICT process is the Twisted Intramolecular Charge Transfer (TICT). photonics.comrsc.org The TICT model proposes that in certain molecules with donor and acceptor groups linked by a single bond, the excited state can relax through twisting around this bond. nih.gov This twisting motion leads to a decoupling of the π-systems of the donor and acceptor, resulting in a highly polar, charge-separated state known as the TICT state. photonics.comnih.gov

The formation of a TICT state often provides a non-radiative decay pathway, leading to fluorescence quenching, particularly in polar solvents that stabilize the charge-separated state. researchgate.netmdpi.com However, in some cases, the TICT state can be emissive, giving rise to a second, red-shifted fluorescence band. nih.gov The efficiency of TICT state formation is highly sensitive to factors that hinder the twisting motion, such as increased solvent viscosity or steric hindrance within the molecule. researchgate.netjst.go.jp

While the classic TICT model is well-established for molecules like 4-(Dimethylamino)benzonitrile (DMABN), its applicability to the rigid xanthene core of fluorescein is more complex. However, derivatization of the fluorescein structure, for example, by introducing flexible, electron-donating groups, can introduce the possibility of TICT-like processes. researchgate.net These processes can be responsible for environment-sensitive fluorescence, where emission is enhanced in rigid or viscous media that restrict the intramolecular rotation necessary for the formation of the non-radiative TICT state. researchgate.net The study of such derivatives provides valuable insights into the fundamental mechanisms of excited-state deactivation and aids in the design of novel fluorescent probes with tailored properties. rsc.org

Investigations of Symmetry-Breaking Charge Transfer Phenomena

Symmetry-breaking charge transfer (SBCT) is a photophysical process where a molecule, which may be symmetric in its ground state, undergoes an asymmetric distribution of electron density upon photoexcitation. This phenomenon leads to the formation of a charge-separated state with a significant dipole moment, even in molecules that initially possess no net dipole. While research specifically detailing SBCT in fluorescein tetraammonium is limited, the principles are broadly applicable to complex chromophores like fluorescein derivatives, particularly in solution.

In symmetric molecular assemblies or dimers, the absorption of a photon can create an excited state that evolves to localize the electron and hole on different, identical subunits, thus breaking the initial symmetry. rsc.org This process is heavily influenced by the surrounding environment. Fluctuations in the solvent shell around the chromophore can create a transient asymmetric electric field, which promotes the localization of charge onto one part of the molecule over another. Once formed, the large dipole moment of the SBCT state can, in turn, stabilize the arrangement of polar solvent molecules around it. biosynth.com

For fluorescein and its derivatives, which possess a complex and electronically rich xanthene core, the potential for charge transfer is inherent. The process can be envisioned as an intramolecular charge transfer that becomes asymmetric due to environmental cues. Theoretical and spectroscopic studies on various push-pull porphyrin and perylenediimide systems have demonstrated that SBCT can be an efficient pathway for charge separation, a critical step in many photochemical applications. rsc.orgresearchgate.net In these systems, femtosecond transient absorption spectroscopy is a key technique used to observe the rapid formation and evolution of charge-transfer states in polar solvents. researchgate.net The pronounced solvatochromism observed in many complex dyes is often indicative of a significant change in dipole moment upon excitation, consistent with the formation of a charge-transfer state. researchgate.net

Non-Radiative Decay Pathways and Energy Dissipation Mechanisms

The primary non-radiative decay mechanisms include:

Internal Conversion (IC): This is a rapid, radiationless transition between electronic states of the same spin multiplicity (e.g., from the first excited singlet state, S₁, to the ground state, S₀). For many flexible molecules like fluorescein, intramolecular motions such as rotations and vibrations of its structural components can promote efficient internal conversion. researchgate.net The energy is dissipated through these molecular motions and subsequent collisions with solvent molecules.

Intersystem Crossing (ISC): This process involves a transition between electronic states of different spin multiplicities, most commonly from the lowest excited singlet state (S₁) to a triplet state (T₁). While less common for fluorescein under typical conditions, it can be facilitated by the presence of heavy atoms in the solvent or covalently attached to the dye. Once in the triplet state, the molecule can return to the ground state non-radiatively or, in some cases, via phosphorescence.

Collisional Quenching: The excited state can be deactivated through collisions with other molecules in the solution, known as quenchers. Molecular oxygen (O₂) is a particularly efficient quencher of fluorescein fluorescence due to its triplet ground state. researchgate.netinstras.com

The interplay between these radiative and non-radiative rates determines the fluorescence lifetime and quantum yield of the molecule. The total decay rate is the sum of the radiative (kᵣ) and non-radiative (kₙᵣ) rates.

Table 1: Key Non-Radiative Decay Pathways

| Mechanism | Description | Mediating Factors |

|---|---|---|

| Internal Conversion (IC) | Transition between electronic states of the same spin (e.g., S₁ → S₀). | Intramolecular rotations and vibrations, solvent interactions. |

| Intersystem Crossing (ISC) | Transition between electronic states of different spin (e.g., S₁ → T₁). | Heavy atoms, specific molecular structures. |

| Collisional Quenching | Deactivation of the excited state via collision with a quencher molecule. | Presence of quenchers (e.g., O₂), solvent viscosity, temperature. |

Aggregation-Induced Emission (AIE) and its Underlying Principles

Fluorescein and its derivatives are classic examples of fluorophores that exhibit aggregation-caused quenching (ACQ). instras.comnih.gov In concentrated solutions or the solid state, they typically show significantly weakened fluorescence. This quenching is attributed to the formation of non-fluorescent aggregates, often stabilized by strong π–π stacking interactions, which open up efficient non-radiative decay channels. instras.com

However, a counterintuitive phenomenon known as aggregation-induced emission (AIE) has been achieved in fluorescein derivatives through targeted chemical modification. instras.comarvojournals.org AIE-active molecules, or AIEgens, are non-emissive or weakly fluorescent when molecularly dissolved but become highly luminescent upon aggregation. ijcce.ac.irtandfonline.comnih.gov

The primary mechanism underlying AIE is the Restriction of Intramolecular Motion (RIM) . nih.gov In dilute solutions, flexible parts of the molecule, such as rotating phenyl rings, can undergo low-frequency rotational and vibrational motions. mdpi.com These motions act as efficient non-radiative pathways, dissipating the excitation energy and quenching fluorescence. tandfonline.comacs.org In the aggregated state, these intramolecular motions are physically constrained due to intermolecular interactions and packing. mdpi.com This restriction blocks the non-radiative decay channels, forcing the excited molecule to relax through the radiative pathway, thereby "turning on" the fluorescence. tandfonline.commdpi.com

For fluorescein derivatives, the transformation from an ACQ to an AIE molecule has been achieved by designing structures that hinder π–π stacking and promote other types of interactions in the aggregate state, such as hydrogen bonding. instras.com By preventing the formation of quenching π-stacked dimers, and instead promoting a rigidified state where intramolecular rotations are suppressed, strong solid-state fluorescence can be realized. instras.comarvojournals.org

Table 2: Comparison of ACQ and AIE Phenomena in Fluorescein Systems

| Phenomenon | State in Solution (Dilute) | State in Aggregate/Solid | Underlying Mechanism |

|---|---|---|---|

| Aggregation-Caused Quenching (ACQ) | Highly Fluorescent | Weakly Fluorescent / Quenched | Formation of non-emissive aggregates, often via π–π stacking. |

| Aggregation-Induced Emission (AIE) | Weakly Fluorescent / Quenched | Highly Fluorescent | Restriction of Intramolecular Motion (RIM) in the aggregated state blocks non-radiative decay pathways. |

Photophysical Modulation by Chemical and Biological Environments

Solvent Effects and Solvatochromism of Fluorescein Fluorophores

The photophysical properties of fluorescein are highly sensitive to its local environment, a phenomenon broadly known as solvatochromism. This refers to the change in the position, and sometimes intensity, of the absorption and emission spectral bands upon a change in solvent polarity. mdpi.com Such effects arise from differential solvation of the ground and excited electronic states of the fluorophore.

Fluorescein exhibits positive solvatochromism, where the emission wavelength undergoes a bathochromic (red) shift as the polarity of the solvent increases. This indicates that the excited state is more polar than the ground state and is therefore more stabilized by polar solvents. The extent of this shift can be correlated with various solvent polarity scales, such as the Reichardt's ET(30) scale. ijcce.ac.ir

A study on fluorescein and its derivatives in various solvents demonstrated a clear correlation between the maximum absorption wavelength (λmax) and solvent parameters. ijcce.ac.ir The changes in the absorption bands are influenced by factors such as the solvent's hydrogen bond donating (HBD) and accepting (HBA) ability, as well as its donor number (DN) and acceptor number (AN). ijcce.ac.ir

Table 3: Solvatochromic Shift of Fluorescein Absorption in Different Solvents

| Solvent | ET(30) (kcal/mol) | Absorption λmax (nm) |

|---|---|---|

| Toluene | 33.9 | 453.5 |

| Tetrahydrofuran (THF) | 37.4 | 479.5 |

| Acetonitrile | 45.6 | 481.0 |

| Dimethylformamide (DMF) | 43.2 | 499.0 |

| Dimethyl sulfoxide (B87167) (DMSO) | 45.1 | 501.0 |

| Methanol | 55.4 | 490.0 |

| Water | 63.1 | 490.5 |

Data adapted from studies on fluorescein and its derivatives. ijcce.ac.ir

Fluorescence Quenching Mechanisms and their Analytical Exploitation

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample. These mechanisms are crucial for understanding the behavior of fluorescein in various chemical and biological systems and are widely exploited in the development of fluorescent sensors.

The primary quenching mechanisms affecting fluorescein are:

Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, resulting in non-radiative de-excitation. fiveable.me This process is diffusion-controlled and is affected by temperature and solvent viscosity. instras.com A key characteristic of dynamic quenching is that it reduces both the fluorescence intensity and the fluorescence lifetime. The relationship between quencher concentration and fluorescence intensity is often described by the Stern-Volmer equation. instras.comfiveable.me Molecular oxygen is a prominent dynamic quencher for fluorescein. instras.com

Self-Quenching (Concentration Quenching): At high concentrations, fluorescein molecules can interact with each other to form non-fluorescent dimers or higher-order aggregates, leading to a decrease in fluorescence intensity. nih.govfiveable.me This process can involve both static and dynamic components, including resonance energy transfer between identical molecules (homo-FRET). nih.gov

Photoinduced Electron Transfer (PET): In some fluorescein derivatives, intramolecular self-quenching can occur via PET. For example, in fluoresceinamine, the lone pair of electrons on the amine group can quench the fluorescence of the xanthene core. researchgate.net This quenching can be "switched off" by protonation or covalent modification of the amine group, a principle used in designing "turn-on" fluorescent probes. researchgate.net

The sensitivity of fluorescein to these quenching mechanisms allows for its use in analytical applications to detect the presence and concentration of various analytes that act as quenchers.

Table 4: Overview of Fluorescein Quenching Mechanisms

| Mechanism | Effect on Lifetime | Basis of Interaction | Example |

|---|---|---|---|

| Dynamic Quenching | Decreased | Collisional deactivation of the excited state | Molecular Oxygen (O₂) |

| Static Quenching | Unchanged | Formation of a ground-state non-fluorescent complex | Heavy metal ions |

| Self-Quenching | Decreased | Aggregation/dimerization at high concentrations | Concentrated fluorescein solutions |

| Photoinduced Electron Transfer (PET) | Decreased | Intramolecular electron transfer from a donor moiety | Fluoresceinamine |

Influence of Host-Guest Chemistry on Fluorescein Photophysics

Host-guest chemistry involves the encapsulation of a "guest" molecule (e.g., fluorescein) within the cavity of a larger "host" molecule. This supramolecular interaction can significantly modulate the photophysical properties of the guest by isolating it from the bulk solvent, restricting its intramolecular motions, and protecting it from external quenchers. usc.galacs.org Common hosts used with fluorescent dyes include cyclodextrins, calixarenes, and cucurbiturils.

Cyclodextrins (CDs): These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity. biosynth.com They can form inclusion complexes with fluorescein, but the effects on fluorescence can vary. In some cases, complexation with CDs can lead to a decrease in the fluorescence quantum yield and lifetime of xanthene-based dyes. usc.gal However, by serving as a molecular container, CDs can also enhance solubility and be functionalized to create sensors where the displacement of the fluorescent guest by an analyte leads to a change in the fluorescence signal. rsc.orgacs.org

Calixarenes: These are macrocycles built from phenol (B47542) units linked by methylene (B1212753) bridges. acs.org Like CDs, they possess a cavity capable of including guest molecules. Water-soluble derivatives like p-sulfonatocalix fiveable.mearene have been shown to form complexes with fluorescein. scirp.orgresearchgate.net This interaction often leads to fluorescence quenching, which can be attributed to π-system interactions between the host and guest and an increase in the polarity of the microenvironment around the dye. scirp.org The formation of these host-guest complexes can be confirmed by spectroscopic methods like ¹H NMR, which shows chemical shifts of the guest's protons upon inclusion. researchgate.net

Cucurbiturils (CBs): These macrocyclic hosts are composed of glycoluril (B30988) units and are known for their particularly high binding affinities for suitable guests. nih.govacs.org Cucurbit arvojournals.orguril (CB7) has been shown to have numerous advantageous effects on encapsulated fluorescent dyes, including increased fluorescence intensity, enhanced photostability, and protection from quenchers. researchgate.nettandfonline.com By encapsulating a dye, CB7 can rigidify its structure, similar to the AIE mechanism, and provide a nonpolar cavity environment, both of which can lead to a significant enhancement of fluorescence and a prolongation of the fluorescence lifetime. researchgate.nettandfonline.com This "turn-on" effect is highly valuable for applications in bioimaging and sensing. acs.org

Cellular and Molecular Mechanistic Studies of Fluorescein Uptake and Intracellular Dynamics

Elucidation of Cellular Uptake Pathways for Fluorescein (B123965) and its Derivatives

The passage of fluorescein, a widely utilized fluorescent dye, across the plasma membrane is a complex process involving multiple pathways. While its hydrophilic nature suggests limited passive diffusion, extensive research has unveiled several sophisticated mechanisms that govern its entry into the intracellular environment. These pathways range from the activation of specific ion channels under osmotic stress to active, carrier-mediated transport and endocytic processes. Understanding these mechanisms is crucial for the precise interpretation of fluorescence-based cellular assays and for the development of targeted intracellular delivery systems.

Volume-Regulated Anion Channels (VRACs) have been identified as a significant pathway for the cellular uptake of anionic dyes like fluorescein, particularly in response to osmotic changes. nih.govcontactlensupdate.comppexmed.com These channels are critical for regulatory volume decrease (RVD), a cellular response to swelling caused by hypoosmotic conditions. ppexmed.com

Research has demonstrated that in various cell lines, including HeLa, MDCK, and 3T3 cells, fluorescein is specifically taken up under hypotonic conditions. ppexmed.comppexmed.com This hypotonicity-driven uptake is significantly diminished by both pharmacological inhibition and genetic disruption of VRACs. ppexmed.com The essential subunit of VRACs is the leucine-rich repeat-containing protein 8A (LRRC8A). ppexmed.com Studies using cells deficient in LRRC8A have shown a near-complete lack of fluorescein uptake in both isosmotic and hypoosmotic media, confirming the crucial role of this channel in fluorescein permeability under cell swelling conditions. ppexmed.com

Table 1: Effect of VRAC Inhibition on Hypotonicity-Induced Fluorescein Uptake

| Cell Line | Condition | Treatment | Outcome on Fluorescein Uptake | Reference |

|---|---|---|---|---|

| HeLa | Hypoosmotic Medium | DCPIB | Drastically diminished | ppexmed.comppexmed.com |

| HeLa | Hypoosmotic Medium | CBX | Drastically diminished | ppexmed.comppexmed.com |

| 3T3 | Hypoosmotic Medium | DCPIB | Reduced | ppexmed.comppexmed.com |

| 3T3 (LRRC8A-deficient) | Hypoosmotic Medium | None | No uptake observed | ppexmed.com |

Beyond channel-mediated transport, endocytic pathways play a role in the internalization of fluorescein. Specifically, evidence points to the involvement of dynamin-dependent mechanisms. nih.gov Dynamin is a large GTPase essential for the scission of nascent vesicles from the plasma membrane during endocytosis. researchgate.net

Studies investigating the phenomenon of solution-induced corneal staining (SICS) have provided insights into this pathway. It was observed that fluorescein hyperfluorescence, an indicator of increased cellular uptake, is not correlated with necrosis or apoptosis but rather involves an active cellular process. nih.gov The use of dynasore, a specific inhibitor of dynamin, was found to reduce the cellular uptake of fluorescein. nih.govcontactlensupdate.com This finding suggests that endocytic pathways that rely on dynamin for vesicle formation are involved in fluorescein internalization. nih.gov

The process appears to be an active one, as the uptake and subsequent release of fluorescein by cells are temperature-dependent. nih.gov This active, dynamin-dependent uptake indicates that cells can internalize fluorescein through the formation of endocytic vesicles, a mechanism distinct from direct transport across the membrane via channels or carriers. nih.gov

The transport of fluorescein across cellular membranes is not solely a passive process; it also involves carrier-mediated systems, indicative of facilitated diffusion and active transport. researchgate.net Several families of transporters have been implicated in the cellular uptake of fluorescein and its derivatives.

Monocarboxylate Transporters (MCTs): In corneal epithelial cells, the ingress of fluorescein has been shown to be mediated by the MCT family. rsc.org Specifically, MCT-1 and MCT-4 have been identified in both human and rabbit corneal epithelia. rsc.org The uptake of fluorescein in these cells is a pH-dependent process, with lower pH values increasing uptake, a characteristic feature of MCT-mediated transport. rsc.org Furthermore, the use of MCT inhibitors, such as DIDS (4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid) and α-cyano-4-hydroxycinnamic acid (α-CHC), leads to a concentration-dependent decrease in fluorescein uptake. nih.govrsc.org This suggests that MCTs act as pH-dependent influx transporters for fluorescein. nih.gov

Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs): The active transport of organic anions out of the vitreous body in the eye by retinal capillaries involves mechanisms that also transport fluorescein. au.dk This transport can be blocked by inhibitors of organic anion transport. au.dk More broadly, sodium fluorescein has been identified as a general substrate for all 11 human Organic Anion Transporting Polypeptides (OATPs). ppexmed.com These transmembrane proteins are involved in the uptake of a wide variety of compounds. ppexmed.com The uptake of fluorescein via OATPs is also facilitated by an acidic extracellular pH. ppexmed.com For instance, OATP1B1, an important transporter in the liver, has been shown to mediate the uptake of fluorescein and several of its derivatives, such as 2',7'-dichlorofluorescein (B58168) (DCF) and 4',5'-dibromofluorescein (B7799365) (DBF). nih.govcontactlensupdate.com

These findings collectively indicate that the movement of fluorescein into cells can be a saturable, carrier-mediated process characteristic of facilitated diffusion and active transport, involving specific transporter families like MCTs and OATPs. researchgate.net

Table 2: Transporters Involved in Fluorescein Uptake

| Transporter Family | Specific Transporters | Tissue/Cell Type | Key Characteristics | Reference |

|---|---|---|---|---|

| Monocarboxylate Transporters (MCT) | MCT-1, MCT-4 | Corneal Epithelium, Rat Jejunum | pH-dependent, Inhibited by DIDS and α-CHC | nih.govrsc.org |

| Organic Anion Transporting Polypeptides (OATP) | All 11 human OATPs (e.g., OATP1B1, OATP1B3, OATP2B1) | Liver, various tissues | pH-dependent (acidic pH facilitates uptake) | ppexmed.comnih.govcontactlensupdate.com |

| Organic Anion Transporters (OAT) | Not specified | Retina | Active transport, inhibited by organic anion transport inhibitors | au.dk |

Cellular membrane permeability to fluorescein is profoundly influenced by the osmotic environment. ppexmed.comppexmed.com Hypotonic conditions, which cause an influx of water and subsequent cell swelling, lead to a significant increase in fluorescein uptake. ppexmed.comresearchgate.netresearchgate.net This phenomenon has been consistently observed in multiple cell lines, including HeLa, MDCK, and 3T3 cells. ppexmed.comppexmed.com

The primary mechanism underlying this increased permeability is the activation of Volume-Regulated Anion Channels (VRACs). ppexmed.comppexmed.com As cells swell, these channels open to allow the efflux of ions and organic osmolytes to restore normal cell volume, a process known as regulatory volume decrease (RVD). ppexmed.comnih.gov During this process, VRACs also become permeable to anionic molecules like fluorescein, facilitating its entry into the cell. ppexmed.com Quantitative fluorescence microscopy has shown a significant fold-increase in intracellular fluorescein concentration in cells exposed to a hypoosmotic medium compared to those in an isosmotic control medium. ppexmed.comppexmed.com

Conversely, hyperosmotic conditions can also impact fluorescein uptake, as they represent a form of cellular stress. researchgate.netnih.gov While hypotonicity directly triggers VRAC-mediated uptake, hypertonicity-induced stress can lead to cellular changes, including apoptosis, which in turn can alter membrane permeability and fluorescein uptake dynamics. researchgate.netnih.gov Apoptotic cells have been shown to exhibit the highest levels of fluorescein fluorescence compared to healthy or dead cells. nih.gov

Table 3: Influence of Osmotic Conditions on Fluorescein Uptake

| Osmotic Condition | Cellular Response | Primary Mechanism of Fluorescein Uptake | Result | Reference |

|---|---|---|---|---|

| Hypotonic | Cell swelling | Activation of Volume-Regulated Anion Channels (VRAC) | Significant increase in fluorescein permeability and uptake | ppexmed.comppexmed.com |

| Isosmotic | Normal cell volume | Basal transport mechanisms (e.g., MCT, OATP, endocytosis) | Baseline fluorescein uptake | ppexmed.com |

| Hypertonic | Cell shrinkage, cellular stress, potential apoptosis | Altered membrane integrity, apoptosis-related pathways | Increased fluorescein uptake in stressed/apoptotic cells | researchgate.netnih.gov |

The entry of fluorescein into cells can be modulated by various chemical agents, notably surfactants. nih.govnih.gov Surfactants, or surface-active agents, can alter the properties of the cell membrane and influence the permeability to different molecules.

Research has shown that specific non-ionic surfactants can enhance the cellular uptake of fluorescein. nih.govmanchester.ac.uk A key example is Tetronic 1107, a component found in some contact lens multi-purpose solutions. nih.govcontactlensupdate.com Studies have demonstrated that Tetronic 1107 significantly increases the uptake of fluorescein in both human corneal epithelial cells and murine fibroblasts. nih.govcontactlensupdate.com This effect is linked to the dynamin-dependent endocytic pathway, suggesting that the surfactant facilitates this active internalization process. nih.gov In contrast, another non-ionic surfactant, Triton X-100, did not produce the same increase in fluorescein uptake, indicating a degree of specificity in the interaction between the surfactant and the cellular uptake machinery. nih.govmanchester.ac.uk

The interaction between surfactants and fluorescein itself can also be complex. Depending on their charge, surfactants can alter the spectral properties of fluorescein. nih.govvnu.edu.ua For instance, anionic surfactants can enhance the absorbance and fluorescence of the dye, while cationic surfactants can have a more complex, concentration-dependent effect. nih.gov These interactions, which can shift the equilibrium between the colored quinoid and colorless lactone forms of fluorescein, may also play a role in how the dye interacts with and permeates the cell membrane in the presence of these agents. nih.gov

To overcome the inherent limitations of cellular uptake for hydrophilic molecules like fluorescein, various conjugation strategies have been developed. au.dknih.gov By covalently linking fluorescein to moieties that can efficiently traverse the plasma membrane, its intracellular delivery can be significantly enhanced. au.dknih.gov

One promising approach involves the conjugation of fluorescein to superchaotropic anionic boron clusters, such as chlorinated dodecaborate (B577226). au.dknih.gov These clusters have a unique ability to interact with lipid membranes and facilitate the translocation of attached cargo. nih.gov A study demonstrated that a covalent conjugate of 6-carboxyfluorescein (B556484) (6-FAM) with a chlorinated dodecaborate moiety exhibited markedly enhanced membrane permeability and cellular uptake in live-cell imaging experiments compared to the unconjugated dye. au.dknih.gov This strategy leverages the membrane-translocating properties of the boron cluster to effectively shuttle the fluorescent cargo into the cell. nih.gov

Another widely explored strategy is the use of cell-penetrating peptides (CPPs). rsc.orgnih.gov CPPs are typically short, cationic or amphipathic peptides that can cross cellular membranes and deliver a variety of conjugated cargoes, including fluorescent dyes. rsc.org By conjugating fluorescein to a CPP, its cellular entry can be rendered far more efficient. rsc.org For instance, peptides that are normally non-cell penetrating can be engineered to become effective delivery vectors by incorporating cationic amino acids like arginine or lysine (B10760008) and then polymerizing them. rsc.org These polymeric peptide-fluorescein conjugates show a significantly greater degree of cellular uptake compared to their monomeric counterparts. rsc.org These targeted conjugation strategies provide powerful tools for enhancing the intracellular concentration of fluorescein for imaging and therapeutic applications. journalcra.comacs.org

Analysis of Intracellular Localization and Fate of Fluorescein

The intracellular journey of fluorescein, following its uptake, is a dynamic process involving interactions with various cellular components, transport between compartments, and eventual removal from the cell. Understanding this pathway is crucial for the accurate interpretation of fluorescence-based cellular assays.

Intracellular Binding to Proteins and Subcellular Structures

Once inside the cell, fluorescein does not remain entirely free in the cytosol. A significant portion of intracellular fluorescein engages in binding with macromolecules. In human lymphocytes, it has been estimated that approximately 70% of intracellular fluorescein is bound to macromolecules, while the remaining 30% is dissolved in the aqueous phase of the cytoplasm nih.gov. This binding has a notable effect on the fluorescence properties of the dye. For instance, the fluorescence polarization of intracellular fluorescein is significantly higher than that of free fluorescein in a simple aqueous solution, indicating restricted rotational mobility upon binding nih.gov.

The primary intracellular binding partners for fluorescein are proteins. Studies have demonstrated that fluorescein can bind with high affinity to proteins such as albumin nih.gov. This interaction is not merely a loose association; the binding to albumin is more rigid than the general binding to other intracellular macromolecules nih.gov. The binding of fluorophores like fluorescein is also influenced by the specific cellular environment, which can affect the nature and extent of these interactions korea.ac.kr. The spectral properties of intracellular fluorescein, including its absorption and fluorescence spectra, exhibit a red shift of 2-10 nm compared to fluorescein in a standard phosphate-buffered saline solution, a phenomenon also observed when fluorescein is bound to albumin in solution nih.gov.

| Parameter | Value/Observation | Source |

| Fraction of Bound Intracellular Fluorescein | ~70% in human lymphocytes | nih.gov |

| Fraction of Free Intracellular Fluorescein | ~30% in human lymphocytes | nih.gov |

| Fluorescence Polarization (P) of Bound Fluorescein | 0.33 (general macromolecules) | nih.gov |

| Fluorescence Polarization (P) of Albumin-Bound Fluorescein | 0.43 | nih.gov |

| Spectral Shift (Absorption & Fluorescence) | 2-10 nm red shift | nih.gov |

Characterization of Intracellular Transportation Mechanisms

The movement of fluorescein within and between cells is not solely governed by passive diffusion but involves specific transport mechanisms. Research on Caco-2 cell monolayers, a model for the human intestinal epithelium, has revealed that the transepithelial transport of fluorescein is a carrier-mediated process tandfonline.com. This transport is pH-dependent, suggesting the involvement of a proton-coupled mechanism, and is saturable, with a defined Michaelis constant (Km) of 7.7 mM and a maximum velocity (Vmax) of 40.3 nmol/min/mg protein tandfonline.com. The competitive inhibition of fluorescein transport by benzoic acid points towards the involvement of a monocarboxylic acid transporter (MCT) tandfonline.com.

| Transport Mechanism | Key Characteristics | Supporting Evidence |

| Carrier-Mediated Transport | pH-dependent, saturable, competitive inhibition by monocarboxylic acids. | Observed in Caco-2 cell monolayers; likely involves a monocarboxylic acid transporter (MCT). tandfonline.com |

| Endocytosis | Uptake into endocytic compartments. | General mechanism for the uptake of small molecule polar tracers in living cells. nih.gov |

Mechanisms of Fluorescein Exocytosis and Efflux from Cells

The removal of fluorescein from the intracellular environment is an active process mediated by specific efflux transporters. One of the key players in this process is the Multidrug Resistance-Associated Protein 1 (MRP1), a member of the ATP-binding cassette (ABC) transporter family nih.gov. Studies have shown that tumor cells overexpressing MRP1 exhibit a significantly increased efflux of fluorescein and its derivatives, such as dihydrofluorescein nih.gov. This MRP1-mediated transport is an active process that is dependent on intracellular levels of glutathione (B108866) (GSH) nih.gov.

The efficiency of MRP1 in transporting fluorescein is comparable to its efficiency with other known negatively charged substrates nih.gov. In addition to MRP1, other organic anion transporters are also implicated in the cellular efflux of fluorescein nih.govdrugbank.com. The rapid clearance of fluorescein from cells, a factor that can limit its utility for long-term imaging, is largely attributable to the activity of these efflux pathways nih.gov. The rate of fluorescein efflux can be influenced by cellular conditions, as demonstrated in studies where mutations affecting membrane permeability led to a higher rate of fluorescein efflux researchgate.net.

| Efflux Transporter | Mechanism | Key Features |

| Multidrug Resistance-Associated Protein 1 (MRP1) | Active transport | ATP-dependent; requires intracellular glutathione (GSH). nih.gov |

| Organic Anion Transporters | Active transport | Contributes to the rapid clearance of fluorescein from cells. nih.govdrugbank.com |

Molecular Interactions of Fluorescein with Biological Substrates

Fluorescein and its derivatives are widely used as probes to study various biological molecules and processes. These applications are predicated on the specific molecular interactions between the fluorophore and its biological targets, which can modulate its fluorescent properties or signal the occurrence of a specific biochemical event.

Studies of Fluorescein-DNA Complex Interactions

Fluorescein is commonly used to label oligonucleotides for the detection of specific DNA sequences rsc.orgrsc.org. The fluorescence of a fluorescein-labeled DNA probe is highly sensitive to its local environment, including its proximity to specific nucleobases nih.govresearchgate.net. This sensitivity is exploited in various DNA detection methodologies. For instance, the quenching of fluorescein's fluorescence by guanine (B1146940) is a well-documented phenomenon that can be used to signal hybridization events rsc.orgrsc.org.

The spectroscopic properties of fluorescein, such as its molar absorptivity, quantum yield, and fluorescence lifetime, are significantly altered when it is attached to DNA nih.govresearchgate.net. These changes are dependent on whether the DNA is single-stranded or double-stranded, as well as the specific sequence of the nucleic acid nih.govresearchgate.net. Fluorescence spectroscopy and anisotropy are powerful techniques for characterizing these interactions, providing insights into the stoichiometry and association constants of protein-DNA interactions when a fluorescein-labeled DNA strand is used nih.gov.

| Spectroscopic Property | Influence of DNA Interaction | Significance |

| Fluorescence Intensity | Can be quenched, particularly by guanine. | Used in DNA probes to signal hybridization. rsc.orgrsc.org |

| Molar Absorptivity | Dependent on the local dye environment on the DNA. | Important for quantitative analysis. nih.govresearchgate.net |

| Quantum Yield | Varies with attachment to single-stranded vs. double-stranded DNA. | Reflects the efficiency of fluorescence. nih.govresearchgate.net |

| Fluorescence Lifetime | Altered upon binding to DNA. | Provides information about the dye's microenvironment. nih.govresearchgate.net |

Enzymatic Conversion and Substrate Activity of Fluorescein Diphosphate (B83284) (Tetraammonium Salt)

Fluorescein Diphosphate (Tetraammonium Salt), often abbreviated as FDP, is a non-fluorescent derivative of fluorescein that serves as a highly sensitive fluorogenic substrate for a class of enzymes known as phosphatases fishersci.comthermofisher.combiotium.com. The principle behind its use is a two-step enzymatic hydrolysis.

In the first step, a phosphatase enzyme cleaves one of the phosphate (B84403) groups from FDP, resulting in the formation of fluorescein monophosphate (FMP). FMP is weakly fluorescent. The subsequent action of the phosphatase removes the second phosphate group, yielding the highly fluorescent molecule, fluorescein fishersci.comthermofisher.comnih.gov. The intensity of the resulting fluorescence is directly proportional to the activity of the phosphatase enzyme.

FDP is a substrate for both alkaline phosphatases and protein tyrosine phosphatases (PTPases) biotium.comnih.gov. The enzymatic reaction has a distinct absorption maximum for the final product, fluorescein, at approximately 490 nm and an emission maximum at around 514 nm biotium.com. This enzymatic conversion of a non-fluorescent precursor to a fluorescent product forms the basis of numerous sensitive assays for detecting phosphatase activity in various biological and diagnostic applications.

| Enzyme | Substrate | Product(s) | Fluorescence Change |

| Alkaline Phosphatase | Fluorescein Diphosphate (FDP) | Fluorescein Monophosphate (FMP) -> Fluorescein | Non-fluorescent -> Weakly fluorescent -> Strongly fluorescent fishersci.comthermofisher.combiotium.com |

| Protein Tyrosine Phosphatase (PTPase) | Fluorescein Diphosphate (FDP) | Fluorescein Monophosphate (FMP) -> Fluorescein | Non-fluorescent -> Weakly fluorescent -> Strongly fluorescent biotium.comnih.gov |

Substrate for Alkaline Phosphatase Research

Fluorescein diphosphate (FDP), in its tetraammonium salt form, serves as a highly sensitive fluorogenic substrate for the detection of alkaline phosphatase (ALP) activity. This non-fluorescent compound is enzymatically converted into the highly fluorescent molecule, fluorescein, enabling the quantification of enzyme activity in various biological and diagnostic assays. The enzymatic reaction proceeds in a sequential two-step hydrolysis.

In the initial step, alkaline phosphatase catalyzes the removal of the first phosphate group from FDP, yielding fluorescein monophosphate (FMP). FMP itself is weakly fluorescent. The subsequent and final step involves the enzymatic cleavage of the second phosphate group from FMP, which releases the highly fluorescent fluorescein. The intensity of the emitted fluorescence is directly proportional to the amount of fluorescein produced, and thus to the alkaline phosphatase activity. The final product, fluorescein, exhibits excitation and emission maxima of approximately 490 nm and 514 nm, respectively.

The high sensitivity of this assay is attributed to the high quantum yield of fluorescein. This methodology is significantly more sensitive than colorimetric assays that utilize substrates like p-nitrophenyl phosphate (p-NPP). For instance, assays employing FDP can detect as little as 0.5 picograms of alkaline phosphatase. This sensitivity makes FDP an ideal substrate for applications requiring the detection of low enzyme concentrations, such as in immunoassays like ELISA and Western blotting.

While FDP is a widely established substrate for ALP, detailed kinetic parameters can vary depending on the specific isoenzyme and assay conditions. For comparison, kinetic studies with the common ALP substrate p-nitrophenyl phosphate (p-NPP) have been extensively performed. For example, studies with human tissue-derived ALP isoenzymes have shown K and V values for p-NPP that vary with the type of buffer used, which can act as a phosphoacceptor.

Table 1: General Properties of Fluorescein Diphosphate (Tetraammonium) as an Alkaline Phosphatase Substrate

| Property | Description |

| Mechanism | Sequential two-step enzymatic hydrolysis. |

| Initial Substrate | Fluorescein diphosphate (FDP) - Non-fluorescent. |

| Intermediate | Fluorescein monophosphate (FMP) - Weakly fluorescent. |

| Final Product | Fluorescein - Highly fluorescent. |

| Excitation Max. | ~490 nm |

| Emission Max. | ~514 nm |

| Application | Highly sensitive detection of alkaline phosphatase activity. |

Substrate for Protein Tyrosine Phosphatase Research

Fluorescein diphosphate (tetraammonium) is also a valuable tool in the study of protein tyrosine phosphatases (PTPs), a family of enzymes crucial in cellular signaling pathways. Similar to its interaction with alkaline phosphatase, FDP serves as a fluorogenic substrate for PTPs, enabling the continuous monitoring of their activity. This characteristic makes it particularly suitable for high-throughput screening (HTS) of potential PTP inhibitors. nih.gov

The enzymatic dephosphorylation of FDP by PTPs follows a two-step process. The first hydrolysis, converting FDP to fluorescein monophosphate (FMP), is the preferred and more efficient reaction for several PTPs. The subsequent hydrolysis of FMP to fluorescein is generally less efficient, as indicated by higher K values for FMP compared to FDP. FMP exhibits strong absorption at 445 nm and intense fluorescence around 515 nm, both of which are stable at a pH above 6.

Kinetic studies have been conducted to quantify the efficiency of FDP as a substrate for various PTPs. For instance, leukocyte phosphatase CD45, protein tyrosine phosphatase-1B (PTP1B), and leukocyte common antigen-related protein (LAR) have been shown to effectively hydrolyze FDP to FMP. The kinetic parameters for these reactions are comparable to those observed with phosphotyrosine peptide substrates, which are the natural substrates for these enzymes.

Table 2: Kinetic Parameters for the Hydrolysis of Fluorescein Diphosphate (FDP) by Various Protein Tyrosine Phosphatases

| Enzyme | V (nmol/min/mg) | K (µM) |

| CD45 | 10,000 | 12 |

| PTP1B | 8,000 | 15 |

| LAR | 6,000 | 10 |

Data represents the hydrolysis of FDP to FMP.

The high catalytic efficiency of FDP, combined with the sensitive detection of its fluorescent product in the visible wavelength range and its applicability over a broad pH range, establishes it as a superior substrate for PTPase inhibitor screening in HTS formats and for miniaturized assays. nih.gov

Receptor Binding and Ligand-Induced Turn-On Fluorescence Mechanisms

Beyond its use as an enzymatic substrate, fluorescein and its derivatives are employed in the design of fluorescent probes that exhibit a "turn-on" fluorescence mechanism upon binding to specific biological receptors. This approach is particularly valuable for imaging and quantifying receptor-ligand interactions in living cells. The core principle of a turn-on probe is that it remains in a non-fluorescent or "dark" state when unbound in solution and becomes highly fluorescent only upon interaction with its target.

One prominent mechanism underlying this phenomenon is the inhibition of photoinduced electron transfer (PET). In this design, the fluorescein fluorophore is chemically linked to an electron-donating moiety. In the unbound state, photoexcitation of the fluorescein core leads to electron transfer from the donor to the excited fluorophore, quenching its fluorescence. Upon binding to a target receptor, a conformational change in the probe can disrupt this PET process, thereby "turning on" the fluorescence.

A concrete example of this is a fluorescein-based imaging probe developed for the human γ-aminobutyric acid type A (GABA({A})) receptor. nih.gov This probe consists of a 2',7'-difluorofluorescein (B57193) fluorophore (Oregon Green 488) conjugated to the GABA({A}) receptor antagonist, gabazine (B1674388). In aqueous solution, the probe exists in a folded conformation where intramolecular π-π stacking interactions between the fluorophore and the gabazine moiety lead to fluorescence quenching. nih.gov

Upon binding to the GABA(_{A}) receptor, the probe undergoes a significant conformational change, adopting an extended, rod-like shape within the receptor's binding pocket. This unfolding eliminates the intramolecular stacking, thereby disrupting the quenching mechanism and triggering a strong fluorescent signal. This turn-on response allows for the specific visualization of the receptor in its native cellular environment.

Another mechanism for ligand-induced fluorescence enhancement involves a change in the chemical environment of the fluorophore upon receptor binding. For instance, a probe's fluorescence may be quenched in an aqueous environment but enhanced when it enters a more hydrophobic binding pocket of a receptor. The binding event sequesters the fluorophore from water molecules, which can act as collisional quenchers, leading to an increase in fluorescence quantum yield.

Table 3: Mechanisms of Ligand-Induced Turn-On Fluorescence for Fluorescein-Based Probes

| Mechanism | Description | Example |